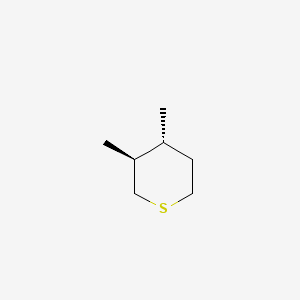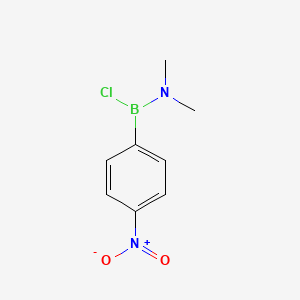![molecular formula C16H27NO4 B14574973 1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione CAS No. 61274-12-2](/img/structure/B14574973.png)
1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2-pentylheptanoic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylheptanoyl group can be replaced by other functional groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield pyrrolidine-2,5-dione and 2-pentylheptanoic acid.
Scientific Research Applications
1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: A simpler compound with similar structural features but lacking the pentylheptanoyl group.
N-Methylpyrrolidine-2,5-dione: Another derivative with a methyl group attached to the nitrogen atom.
Pyrrolidine-2-one: A related compound with a different oxidation state.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
CAS No. |
61274-12-2 |
|---|---|
Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-pentylheptanoate |
InChI |
InChI=1S/C16H27NO4/c1-3-5-7-9-13(10-8-6-4-2)16(20)21-17-14(18)11-12-15(17)19/h13H,3-12H2,1-2H3 |
InChI Key |
FBTVCENDPQWNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)C(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14574892.png)
![1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14574895.png)




![Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B14574928.png)



![2-{[6-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14574953.png)



